4-Methyl-1-[(4-nitrophenyl)methyl]piperidine
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Overview
Description
4-Methyl-1-[(4-nitrophenyl)methyl]piperidine is an organic compound with the molecular formula C13H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpiperidine and 4-nitrobenzyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methylpiperidine is reacted with 4-nitrobenzyl chloride in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, appropriate solvents (e.g., dichloromethane, toluene).
Major Products Formed
Oxidation: 4-Methyl-1-[(4-aminophenyl)methyl]piperidine.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Compounds with different functional groups replacing the nitrophenyl group.
Scientific Research Applications
4-Methyl-1-[(4-nitrophenyl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological receptors or enzymes. The piperidine ring can also modulate the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-[(2-nitrophenyl)methyl]piperidine: Similar structure but with the nitro group in a different position.
4-Methyl-1-[(3-nitrophenyl)methyl]piperidine: Another positional isomer with the nitro group in the meta position.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]piperidine is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. The para position of the nitro group may enhance its ability to participate in specific reactions and interact with biological targets more effectively compared to its isomers.
Properties
IUPAC Name |
4-methyl-1-[(4-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-6-8-14(9-7-11)10-12-2-4-13(5-3-12)15(16)17/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOWFDQRSRDPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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